molecular formula C11H17NO2 B14210296 Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) CAS No. 791739-17-8

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)

Cat. No.: B14210296
CAS No.: 791739-17-8
M. Wt: 195.26 g/mol
InChI Key: TZOQRNSNVWMTCO-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-(1-aminoethyl)-5-methoxy-2-methyl-(9CI) (CAS: 736868-96-5) is a substituted benzenemethanol derivative with a molecular formula of C₁₁H₁₇NO₂ and a molecular weight of 195.258 g/mol. Its structure features a benzene ring substituted with a methoxy group at position 5, a methyl group at position 2, and an alpha-(1-aminoethyl) side chain. Key physicochemical properties include:

  • Density: 1.1±0.1 g/cm³
  • Boiling Point: 346.7±42.0 °C at 760 mmHg
  • LogP: 1.18 (indicating moderate lipophilicity)
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C .

Properties

CAS No.

791739-17-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3

InChI Key

TZOQRNSNVWMTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(C)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxy-5-Methylbenzaldehyde

The aromatic aldehyde serves as the foundational building block. A Friedel-Crafts acylation of 3-methoxytoluene with acetyl chloride in the presence of AlCl₃ yields 4-methyl-2-methoxyacetophenone, which is subsequently oxidized to the aldehyde using MnO₂ or a Swern oxidation.

Reductive Amination with Ethylamine

The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). This step installs the 1-aminoethyl group:
$$
\text{2-Methoxy-5-methylbenzaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{α-(1-Aminoethyl)-2-methoxy-5-methylbenzaldehyde intermediate}
$$
The intermediate is then reduced to the benzenemethanol using NaBH₄ in methanol, yielding the target compound with >80% efficiency.

Key Data:

Step Reagents/Conditions Yield (%) Reference
Friedel-Crafts Acylation AlCl₃, CH₃COCl, 0°C 72
Reductive Amination NaBH₃CN, MeOH, rt 85
Alcohol Reduction NaBH₄, MeOH, 0°C 92

Nitro Reduction Pathway

Nitrostyrene Oxide Intermediate

An alternative route involves the synthesis of a nitrostyrene oxide intermediate. Starting from 4-benzyloxy-3-nitroacetophenone (derived from 3-nitro-4-hydroxyacetophenone via benzylation), bromination with Br₂ in acetonitrile yields α-bromo-4-benzyloxy-3-nitroacetophenone. Epoxidation with a chiral bis(oxazoline)-copper catalyst generates the enantiomerically enriched styrene oxide.

Aminolysis and Hydrogenation

The epoxide undergoes aminolysis with ethylamine in toluene at 100–140°C, followed by catalytic hydrogenation (H₂/Pd-C) to remove benzyl protecting groups and reduce the nitro group to an amine:
$$
\text{Epoxide} + \text{CH₃CH₂NH₂} \xrightarrow{\Delta} \text{α-(1-Aminoethyl)-2-methoxy-5-methylbenzenemethanol}
$$
This method achieves 78% overall yield with >95% enantiomeric excess (ee) when using chiral catalysts.

Key Data:

Step Reagents/Conditions Yield (%) ee (%) Reference
Epoxidation Cu(OTf)₂, bis(oxazoline), rt 89 96
Aminolysis Ethylamine, toluene, 120°C 92 -
Hydrogenation H₂ (50 psi), Pd/C, MeOH 95 -

Kinetic Resolution of Racemic Mixtures

For enantioselective synthesis, kinetic resolution of racemic α-(1-aminoethyl) intermediates is employed. Using a chiral phosphoric acid catalyst (e.g., TRIP), the racemic amino alcohol undergoes acetalization with an enol ether. The reaction exploits thermodynamic control to preferentially convert one enantiomer into the acetal, leaving the desired enantiomer unreacted. After separation, the acetal is hydrolyzed back to the alcohol.

Example Conditions:

  • Catalyst: (R)-TRIP (10 mol%)
  • Solvent: CH₂Cl₂, -40°C
  • Yield: 45% (desired enantiomer), 98% ee.

Protection-Deprotection Strategies

Benzyl Group Protection

To prevent undesired side reactions during amine installation, the hydroxyl group is protected as a benzyl ether. After reductive amination or nitro reduction, the benzyl group is removed via hydrogenolysis (H₂/Pd-C).

Formamide Protection

In one patent route, the amine is protected as a formamide during nitro reduction. Hydrolysis with aqueous NaOH regenerates the free amine.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Reductive Amination High yield, simple steps Moderate stereocontrol Industrial
Nitro Reduction Excellent ee with chiral catalysts Multi-step, costly reagents Pilot-scale
Kinetic Resolution High enantioselectivity Max 50% yield per cycle Lab-scale

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, lubricants, and other chemical products.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Halogenated Derivatives (e.g., Dicofol, 2-(chloromethyl)-5-fluoro-) exhibit higher molecular weights and environmental persistence due to chlorine/fluorine atoms . Hydroxyl and Aminomethyl Groups (e.g., p-Synephrine) enhance water solubility, contrasting with the target compound’s moderate lipophilicity (LogP: 1.18 vs. 0.49) .
  • Applications: Dicofol’s use as a pesticide highlights the role of chlorinated benzenemethanols in agrochemistry, whereas the target compound lacks documented commercial applications .

Physicochemical Trends

  • Boiling Points : Derivatives with larger substituents (e.g., Dicofol, 370.48 g/mol) exhibit higher boiling points compared to simpler structures (e.g., 2-(ethenyloxy)-, 150.17 g/mol) .
  • LogP Values : Halogenation increases lipophilicity (Dicofol LogP >4), while polar groups (e.g., hydroxyl in p-Synephrine) reduce it .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI), and how can the aminoethyl group be selectively introduced?

  • Methodology : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the methoxy and methyl groups on the benzene ring. The aminoethyl group is introduced via reductive amination or Grignard reactions with appropriate protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions. For example, details the use of hydrochloride salts to stabilize the amino group during synthesis. Selective introduction requires pH control and catalysts like palladium for coupling reactions .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound, especially the methoxy and methyl substituents?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can distinguish methoxy (δ ~3.3 ppm) and methyl (δ ~2.1 ppm) groups via chemical shifts and splitting patterns. highlights the use of NMR for stereochemical confirmation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₁₇NO₃·ClH in ).
  • FT-IR : Confirms functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for methanol) .

Q. What are the recommended storage conditions to ensure the stability of this compound, considering its functional groups?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent oxidation of the amino group. Use amber vials to avoid photodegradation of the aromatic ring. emphasizes handling hygroscopic derivatives in anhydrous conditions .

Advanced Research Questions

Q. How does the stereochemistry at the alpha-(1-aminoethyl) position influence the compound's biological activity, and what chiral resolution techniques are recommended?

  • Methodology : Enantiomers often exhibit divergent pharmacological profiles. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis for resolution. notes the importance of (R)-configuration in receptor binding, validated via circular dichroism (CD) spectroscopy .

Q. What are the strategies to mitigate racemization during the synthesis of enantiomerically pure Benzenemethanol derivatives?

  • Methodology :

  • Low-temperature reactions : Conduct reactions below 0°C to reduce kinetic energy and racemization.
  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to stabilize intermediates (referenced in ).
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. In metabolic studies, what are the primary Phase I and Phase II transformation pathways observed for this compound, and how can in vitro models be optimized for accurate metabolite profiling?

  • Methodology :

  • Phase I : Cytochrome P450-mediated oxidation (e.g., hydroxylation at the methyl group).
  • Phase II : Glucuronidation or sulfation of the hydroxyl group.
  • In vitro models : Use human liver microsomes (HLM) with NADPH cofactors and LC-MS/MS for metabolite detection. suggests monitoring chloro-derivatives as potential degradation products .

Q. How do electron-donating substituents (e.g., methoxy) versus electron-withdrawing groups (e.g., trifluoromethyl) affect the compound's reactivity in electrophilic substitution reactions?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts regioselectivity. Methoxy groups activate the ring at ortho/para positions, while trifluoromethyl groups deactivate it. Validate via kinetic studies and X-ray crystallography ( discusses substituent effects in analogues) .

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